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Compound of Interest

Compound Name: 2-Phenyl-2-butene

CAS No.: 2082-61-3

Cat. No.: B3421063

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the (E)

and (Z) isomers of 2-phenyl-2-butene, a valuable intermediate in organic synthesis. The

following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for both stereoisomers, presented in a clear and comparative format.

Furthermore, detailed experimental protocols for acquiring this data are provided, along with a

visual workflow for spectroscopic analysis.

Spectroscopic Data
The spectroscopic data for (E)- and (Z)-2-phenyl-2-butene are summarized in the tables

below. This information is crucial for the identification, characterization, and purity assessment

of these compounds in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and
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coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for 2-Phenyl-2-butene Isomers

Proton Assignment (Z)-2-Phenyl-2-butene (cis)
(E)-2-Phenyl-2-butene

(trans)

Phenyl (C₆H₅) ~7.2 ppm (multiplet) ~7.3 ppm (multiplet)

Vinylic CH 5.37 ppm (quartet, J = 6.8 Hz) 5.58 ppm (quartet, J = 6.8 Hz)

Allylic CH₃ 1.54 ppm (doublet, J = 6.8 Hz) 1.58 ppm (doublet, J = 6.8 Hz)

Vinylic CH₃ 2.05 ppm (singlet) 1.85 ppm (singlet)

Table 2: ¹³C NMR Spectroscopic Data for 2-Phenyl-2-butene Isomers

Carbon Assignment (Z)-2-Phenyl-2-butene (cis)
(E)-2-Phenyl-2-butene

(trans)

Phenyl (C-ipso) ~143 ppm ~143 ppm

Phenyl (C-ortho, meta, para) ~128-126 ppm ~128-126 ppm

Vinylic C-phenyl ~135 ppm ~135 ppm

Vinylic C-ethyl ~125 ppm ~125 ppm

Allylic CH₃ ~12 ppm ~17 ppm

Vinylic CH₃ ~21 ppm ~16 ppm

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies functional groups within a molecule based on their

characteristic vibrational frequencies. The data is presented in wavenumbers (cm⁻¹).

Table 3: Key IR Absorption Bands for 2-Phenyl-2-butene Isomers
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Vibrational Mode (Z)-2-Phenyl-2-butene (cis)
(E)-2-Phenyl-2-butene

(trans)

Aromatic C-H stretch ~3100-3000 cm⁻¹ ~3100-3000 cm⁻¹

Alkyl C-H stretch ~2975-2860 cm⁻¹ ~2975-2860 cm⁻¹

C=C stretch (alkene) ~1640-1680 cm⁻¹ ~1660-1670 cm⁻¹

C=C stretch (aromatic) ~1600, ~1495 cm⁻¹ ~1600, ~1495 cm⁻¹

C-H out-of-plane bend (alkene) ~730-665 cm⁻¹ ~980-960 cm⁻¹

C-H out-of-plane bend

(aromatic)
~760, ~700 cm⁻¹ ~760, ~700 cm⁻¹

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification. The data is presented as mass-to-charge ratios (m/z).

Table 4: Mass Spectrometry Data for 2-Phenyl-2-butene Isomers

Assignment (Z)-2-Phenyl-2-butene (cis)
(E)-2-Phenyl-2-butene

(trans)

Molecular Ion [M]⁺ 132 132

Base Peak 117 117

Major Fragments 91 91

The fragmentation pattern for both isomers is expected to be very similar due to the formation

of a common stable benzylic cation upon loss of a methyl group (m/z 117), which is the base

peak. The fragment at m/z 91 corresponds to the tropylium ion, a common fragment for

alkylbenzenes.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of the 2-phenyl-2-butene sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring no

solid particles are transferred.

Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition

time, relaxation delay).

For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to

single lines for each unique carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g.,

isopropanol) and allowing it to dry completely.

Place a small drop of the liquid 2-phenyl-2-butene sample directly onto the center of the

ATR crystal.

If using a pressure arm, lower it to ensure good contact between the sample and the crystal.
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Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-

to-noise ratio.

The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of the 2-phenyl-2-butene sample (e.g., 1 mg/mL) in a volatile

organic solvent such as dichloromethane or hexane.

Transfer the solution to a 2 mL autosampler vial and cap it.

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium)

through a capillary column. The column separates the components of the mixture based on

their boiling points and interactions with the stationary phase. A typical temperature program

would start at a lower temperature and ramp up to a higher temperature to ensure good

separation.

As the separated components elute from the column, they enter the mass spectrometer.

In the ion source, the molecules are ionized, typically by electron impact (EI).

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer

and detected.

The output is a mass spectrum for each eluting component.
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Mandatory Visualization
The following diagram illustrates the general workflow for obtaining and interpreting

spectroscopic data for a chemical compound.

Spectroscopic Analysis Workflow
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Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Data for 2-Phenyl-2-Butene: An In-Depth
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[https://www.benchchem.com/product/b3421063/docs#spectroscopic-data-for-2-phenyl-2-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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